Cas no 2076-49-5 (Serine, N-methyl-)
Serine, N-methyl- structure
Product Name:Serine, N-methyl-
CAS No:2076-49-5
MF:C4H9NO3
MW:119.119161367416
CID:1395773
PubChem ID:554048
Update Time:2025-04-20
Serine, N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Serine, N-methyl-
- methyl-cycloserine
- AM9254
- n-methyl-dl-serine
- 3-hydroxy-2-(methylamino)propanoic acid
- methyl-d,l-serine
- MFCD06795803
- SY066216
- FT-0650604
- H-N-Me-Ser-OH inverted exclamation mark currencyHCl
- SCHEMBL181375
- (S)-3-Hydroxy-2-(methylamino)propanoic acid
- AKOS023362041
- 2076-49-5
- A877796
-
- Inchi: 1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)
- InChI Key: PSFABYLDRXJYID-UHFFFAOYSA-N
- SMILES: OCC(C(=O)O)NC
Computed Properties
- Exact Mass: 119.05827
- Monoisotopic Mass: 119.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 83.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.56
Serine, N-methyl- Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
2076-49-5 (Serine, N-methyl-) Related Products
- 3913-67-5(H-N-Me-Ala-OH)
- 29475-64-7(N-Methyl-D-alanine)
- 2480-26-4(H-N-Me-Ser-OH)
- 600-21-5(H-N-Me-DL-Ala-OH)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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